

In-depth Technical Guide: Deuterio N,N,N'-trideuteriocarbamimide (Guanidine-d5 Hydrochloride)

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Compound of Interest

Compound Name: *deuterio N,N,N'-trideuteriocarbamimide*

Cat. No.: B032875

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on **deuterio N,N,N'-trideuteriocarbamimide**, more commonly known as Guanidine-d5 hydrochloride. This stable isotope-labeled compound is a valuable tool in analytical research, particularly in quantitative mass spectrometry-based applications. Its primary utility lies in its role as an internal standard for the accurate quantification of guanidine and other structurally related small molecules in complex biological matrices. This guide will cover its chemical identity, key suppliers, and a detailed experimental protocol for its application in a typical quantitative bioanalytical workflow.

Chemical Identification and Suppliers

The compound **deuterio N,N,N'-trideuteriocarbamimide** is the deuterated analog of guanidine, where five hydrogen atoms have been replaced by deuterium. It is typically available as the hydrochloride salt.

Table 1: Chemical Identity

Property	Value
Common Name	Guanidine-d5 hydrochloride
Systematic Name	deuterio N,N,N'-trideuteriocarbamimidate; hydrochloride
CAS Number	108694-93-5[1][2]
Molecular Formula	CD ₅ N ₃ · DCI
Molecular Weight	101.57 g/mol [1][2]

A number of reputable chemical suppliers provide Guanidine-d5 hydrochloride for research purposes. When sourcing this material, it is crucial to obtain a certificate of analysis to confirm its isotopic and chemical purity.

Table 2: Key Suppliers

Supplier	Website
MedChemExpress	--INVALID-LINK--
Santa Cruz Biotechnology	--INVALID-LINK--
Sigma-Aldrich (Merck)	--INVALID-LINK--
United States Biological	--INVALID-LINK--

Application in Quantitative Bioanalysis: Experimental Protocol

Guanidine-d5 hydrochloride is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical similarity to the unlabeled analyte, which allows it to compensate for variability during sample preparation and analysis. The following is a detailed, generalized protocol for the quantification of a small molecule analyte in human plasma using a deuterated internal standard, such as Guanidine-d5. This protocol is based on established methods for the analysis of small polar molecules like

metformin, which often utilize a deuterated analog (e.g., metformin-d6) as an internal standard. [2][3][4]

Materials and Reagents

- Analyte reference standard
- **Deuterio N,N,N'-trideuteriocarbamimidate** (Guanidine-d5 hydrochloride) as the internal standard (IS)
- LC-MS grade acetonitrile, methanol, formic acid, and water
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Microcentrifuge tubes
- Syringe filters (0.22 µm)
- HPLC or UPLC system coupled to a tandem quadrupole mass spectrometer

Preparation of Stock and Working Solutions

- **Analyte Primary Stock Solution (1 mg/mL):** Accurately weigh approximately 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a methanol/water mixture).
- **Internal Standard Primary Stock Solution (1 mg/mL):** Accurately weigh approximately 10 mg of Guanidine-d5 hydrochloride and dissolve it in 10 mL of the same solvent used for the analyte.
- **Working Solutions:** Prepare a series of working solutions for the analyte by serial dilution of the primary stock solution to create calibration standards and quality control (QC) samples. A separate working solution for the internal standard should also be prepared at a fixed concentration (e.g., 10 µg/mL).

Sample Preparation: Protein Precipitation

- Aliquoting: Transfer 100 μL of thawed human plasma, calibration standards, or QC samples into 1.5 mL microcentrifuge tubes.
- Internal Standard Spiking: Add a small, precise volume (e.g., 10 μL) of the internal standard working solution to each tube (except for blank matrix samples).
- Vortexing: Briefly vortex the samples to ensure thorough mixing.
- Protein Precipitation: Add 400 μL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
- Vortexing: Vortex the samples vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the initial mobile phase.
- Filtration: Filter the reconstituted samples through a 0.22 μm syringe filter into HPLC vials for analysis.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for the specific analyte and instrument.

Table 3: Illustrative LC-MS/MS Parameters

Parameter	Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
Column	Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% formic acid in water
Mobile Phase B	0.1% formic acid in acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Gradient	A suitable gradient to ensure separation of the analyte from matrix components.
Mass Spectrometer	Tandem quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI) in positive ion mode
MRM Transitions	Analyte: $[M+H]^+ \rightarrow$ fragment ion Guanidine-d5: $[M+H]^+ \rightarrow$ fragment ion

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the analyte concentration for the prepared calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Method Validation

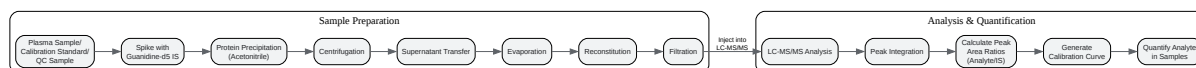
A bioanalytical method using an internal standard should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters are summarized below.

Table 4: Typical Method Validation Parameters and Acceptance Criteria

Validation Parameter	Description	Acceptance Criteria
Linearity	The ability of the method to produce results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r^2) > 0.99
Accuracy	The closeness of the measured value to the true value.	Within $\pm 15\%$ of the nominal value ($\pm 20\%$ at the Lower Limit of Quantification - LLOQ)
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.	Coefficient of variation (CV) $\leq 15\%$ ($\leq 20\%$ at the LLOQ)
Selectivity	The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.	No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Effect	The effect of co-eluting matrix components on the ionization of the analyte and internal standard.	Consistent analyte/IS peak area ratio in different matrix lots.
Extraction Recovery	The efficiency of the extraction procedure.	Consistent and reproducible recovery.
Stability	The chemical stability of the analyte in the biological matrix under different storage and processing conditions.	Analyte concentration remains within $\pm 15\%$ of the initial concentration.

Visualized Workflow

The overall process from sample collection to data analysis is outlined in the following workflow diagram.



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Caption: Experimental workflow for the quantification of a small molecule in plasma using a deuterated internal standard.

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